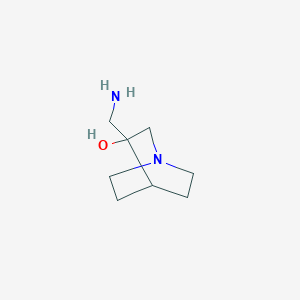

3-(Aminomethyl)quinuclidin-3-ol

Vue d'ensemble

Description

3-(Aminomethyl)quinuclidin-3-ol is a chemical compound with the molecular formula C8H16N2O It is a derivative of quinuclidine, a bicyclic amine, and features both an amino group and a hydroxyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)quinuclidin-3-ol typically involves the reduction of 3-quinuclidinone. One efficient method employs a bacterial reductase enzyme, such as ArQR from Agrobacterium radiobacter, which can reduce 3-quinuclidinone to ®-3-quinuclidinol with high enantioselectivity . Another approach involves the use of butyrylcholinesterase as a biocatalyst for the kinetic resolution of racemic quinuclidin-3-ol esters .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the use of biocatalysts and chiral HPLC methods for enantioseparation are promising techniques for large-scale synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: 3-(Aminomethyl)quinuclidin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions include various quinuclidine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Applications De Recherche Scientifique

3-(Aminomethyl)quinuclidin-3-ol has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 3-(Aminomethyl)quinuclidin-3-ol involves its interaction with cholinergic receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction is crucial in the development of drugs targeting neurological pathways and conditions .

Comparaison Avec Des Composés Similaires

3-Quinuclidinol: A closely related compound with similar applications in pharmaceuticals and organic synthesis.

Quinuclidine: The parent compound, which serves as a building block for various derivatives.

1,4-Diazabicyclo[2.2.2]octane: Another bicyclic amine with applications in catalysis and organic synthesis.

Uniqueness: 3-(Aminomethyl)quinuclidin-3-ol is unique due to its dual functional groups (amino and hydroxyl), which provide versatility in chemical reactions and potential for diverse applications in drug development and organic synthesis .

Activité Biologique

3-(Aminomethyl)quinuclidin-3-ol is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure

This compound can be described as a quinuclidine derivative with an amino methyl group and a hydroxyl group at the 3-position. Its chemical formula is C_8H_{14}N_2O, and it possesses a unique bicyclic structure that contributes to its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Antimuscarinic Effects

The compound has also been studied for its antimuscarinic properties. It acts as a competitive antagonist at muscarinic acetylcholine receptors, which are implicated in numerous physiological processes including neurotransmission and smooth muscle contraction. This activity could be beneficial in treating conditions such as overactive bladder and certain gastrointestinal disorders.

Case Studies

- Antimicrobial Efficacy : A study involving multiple bacterial strains showed that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antimicrobial activity.

- Antimuscarinic Activity : In a pharmacological evaluation, the compound demonstrated a dose-dependent inhibition of acetylcholine-induced contractions in isolated smooth muscle preparations, confirming its role as an effective antimuscarinic agent.

The biological activities of this compound can be attributed to its interaction with specific receptors and enzymes:

- Antimicrobial Action : The compound likely interacts with bacterial membrane components, leading to increased permeability and eventual cell death.

- Antimuscarinic Action : By binding to muscarinic receptors, it inhibits the action of acetylcholine, thereby reducing involuntary muscle contractions.

Data Table

| Biological Activity | Test Organism/Model | MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 | Disruption of cell membrane |

| Antimicrobial | Escherichia coli | 32 | Disruption of cell membrane |

| Antimuscarinic | Isolated smooth muscle | Dose-dependent | Competitive antagonism at muscarinic receptors |

Propriétés

IUPAC Name |

3-(aminomethyl)-1-azabicyclo[2.2.2]octan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c9-5-8(11)6-10-3-1-7(8)2-4-10/h7,11H,1-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UONKGCZCROZZCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.